Taurodehydrocholic acid
Overview
Description
Taurodehydrocholic acid is a bile acid derivative that plays a significant role in lipid metabolism and cholesterol homeostasis within the body. It is a taurine-conjugated metabolite of dehydrocholic acid and is known for its ability to activate biliary cholesterol secretion . This compound is particularly useful in the study of cholesterol metabolism and has been shown to significantly increase the expression of Abcg5 while decreasing the expression of abc8 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of taurodehydrocholic acid typically involves the conjugation of dehydrocholic acid with taurine. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the conjugation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes steps such as purification through high-performance liquid chromatography (HPLC) and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Taurodehydrocholic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Taurodehydrocholic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study bile acid metabolism and its effects on lipid homeostasis.
Biology: Investigated for its role in regulating cholesterol levels and its impact on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating liver disorders, cholestasis, and other metabolic diseases.
Industry: Utilized in the development of pharmaceuticals and as a research tool in various biochemical assays
Mechanism of Action
Taurodehydrocholic acid exerts its effects by activating biliary cholesterol secretion. It significantly increases the expression of Abcg5, a gene involved in cholesterol transport, while decreasing the expression of abc8 . This regulation of gene expression helps maintain cholesterol homeostasis and supports lipid metabolism. The compound also interacts with various molecular targets and pathways, including those involved in bile acid metabolism and cholesterol regulation .
Comparison with Similar Compounds
Taurocholic acid: Another bile acid conjugate with taurine, known for its role in emulsifying fats and aiding in digestion.
Ursodeoxycholic acid: A bile acid used to treat gallstones and certain liver diseases.
Deoxycholic acid: A bile acid involved in the emulsification of fats and used in cosmetic treatments
Uniqueness of Taurodehydrocholic Acid: this compound is unique in its ability to significantly modulate the expression of specific genes involved in cholesterol transport, making it a valuable tool for studying cholesterol metabolism and its related disorders. Its distinct molecular structure and specific biological activities set it apart from other similar bile acids .
Properties
IUPAC Name |
2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-16,18-20,24H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,18-,19+,20+,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDJSBRKNHQFPD-PYGYYAGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57011-24-2 (hydrochloride salt) | |
Record name | Taurodehydrocholate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70965970 | |
Record name | 3,7,12-Trioxo-N-(2-sulfoethyl)cholan-24-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517-37-3 | |
Record name | Taurodehydrocholate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7,12-Trioxo-N-(2-sulfoethyl)cholan-24-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.